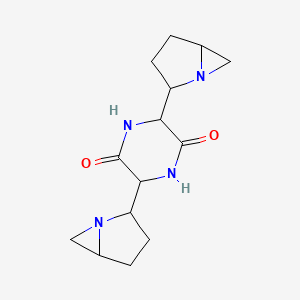
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1-azabicyclo(3.1.0)hexane moiety imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be achieved through several synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines. This process is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields . Another approach includes the intramolecular cyclopropanation of 1,6-enynes and the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents .
Analyse Des Réactions Chimiques
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
This compound has diverse applications in scientific research. In medicinal chemistry, it has been studied for its potential as an antitumor agent. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells .
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to disrupt the actin cytoskeleton in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to bind to and inhibit key enzymes and receptors involved in various biological processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be compared to other similar compounds, such as 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- and 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- . While these compounds share the piperazinedione core, the presence of different substituents imparts distinct chemical and biological properties. The 1-azabicyclo(3.1.0)hexane moiety in 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- makes it unique by providing a rigid and constrained structure, which is beneficial for specific applications in drug design and materials science.
Propriétés
Numéro CAS |
41944-72-3 |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
3,6-bis(1-azabicyclo[3.1.0]hexan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C14H20N4O2/c19-13-11(9-3-1-7-5-17(7)9)15-14(20)12(16-13)10-4-2-8-6-18(8)10/h7-12H,1-6H2,(H,15,20)(H,16,19) |
Clé InChI |
XTYLMIUJPHXUPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N2C1C2)C3C(=O)NC(C(=O)N3)C4CCC5N4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



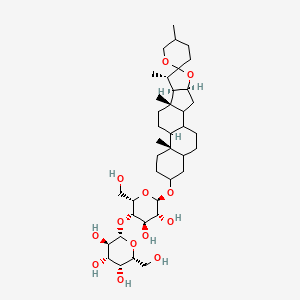


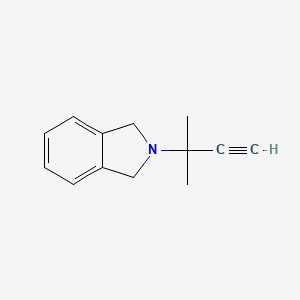
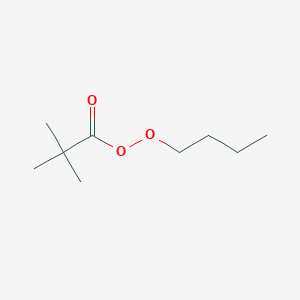

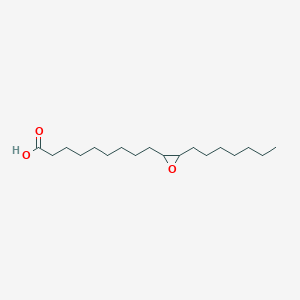
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)


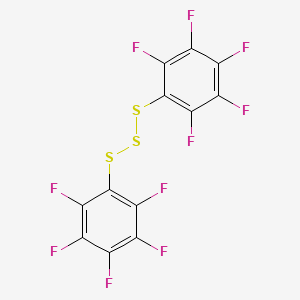
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
